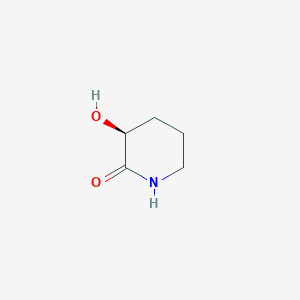

(S)-3-hydroxypiperidin-2-one

Descripción

Significance of 2-Piperidinones and Derived Piperidines as Privileged Heterocycles in Pharmaceutical Drugs

The piperidine (B6355638) scaffold is one of the most common heterocyclic structures found in pharmaceuticals, integral to over twenty classes of drugs. encyclopedia.pub Its prevalence stems from its unique three-dimensional structure, which allows it to interact effectively with biological targets like proteins and enzymes. encyclopedia.pub The introduction of a carbonyl group to form the 2-piperidinone (or δ-valerolactam) ring creates a polar, rigid amide structure that serves as a crucial building block in synthesizing more complex molecules. innospk.comresearchgate.net

This structural unit is present in a wide range of therapeutic agents, demonstrating its versatility. Piperidine derivatives are utilized as anticancer, antiviral, antimicrobial, analgesic, and antipsychotic agents. researchgate.netbohrium.com For instance, the 2-piperidinone structure is a key intermediate in the synthesis of apixaban, a widely used anticoagulant medication. innospk.com Furthermore, derivatives have shown potential in treating Alzheimer's disease by inhibiting the aggregation of β-amyloid plaques and reducing neuroinflammation. nih.gov The ability of these compounds to be functionalized at various positions allows chemists to fine-tune their pharmacological properties, making the piperidin-2-one and its parent piperidine ring indispensable tools in drug discovery. ugent.benews-medical.net

Table 1: Examples of Therapeutic Areas for Piperidine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes/Mechanisms | Reference(s) |

|---|---|---|

| Oncology | Pro-tumorigenic receptor inhibitors, Apoptosis initiators, IKKβ inhibitors | encyclopedia.pubnih.gov |

| Infectious Diseases | Antivirals, Antibacterials, Antifungals, Antiparasitics | encyclopedia.pubresearchgate.net |

| Neurodegenerative Diseases | Acetylcholinesterase inhibitors (Alzheimer's), Dopamine (B1211576) receptor agonists | encyclopedia.pubsemanticscholar.org |

| Pain Management | Analgesics (e.g., opioids) | encyclopedia.pubnih.gov |

| Psychiatric Disorders | Antipsychotics | encyclopedia.pubsemanticscholar.org |

| Cardiovascular | Anticoagulants | innospk.com |

Role of Chiral 3-Aryl-piperidin-2-ones and 3-Aryl-piperidines as Key Pharmacophores in Pharmaceuticals and Natural Products

Chirality, or the "handedness" of a molecule, adds a critical layer of complexity and specificity to drug design. Chiral piperidines, particularly those with an aryl (aromatic ring) group at the 3-position, are significant pharmacophores that confer potent and selective biological activity. nih.gov These 3-arylpiperidines have been a focus of research since the 1980s for their therapeutic potential, especially as dopaminergic agents for treating conditions like schizophrenia and Parkinson's disease. semanticscholar.org

The precise spatial arrangement of the aryl group in relation to the piperidine ring is often crucial for binding to specific receptors. For example, the antipsychotic agent Preclamol is a well-known 3-arylpiperidine derivative. semanticscholar.orgnih.gov The synthesis of these molecules in an enantiomerically pure form is a key challenge in medicinal chemistry, with significant research dedicated to developing asymmetric methods to produce a single desired enantiomer. nih.govacs.org While much of the focus has been on 3-arylpiperidines, the related 3-aryl-piperidin-2-one scaffold also serves as a valuable synthetic intermediate for creating these complex chiral structures. The development of novel catalytic methods, such as rhodium-catalyzed asymmetric reactions, has broadened the ability to synthesize a wide variety of enantioenriched 3-substituted piperidines, paving the way for new drug candidates. nih.govacs.org

Table 2: Notable Pharmaceuticals Featuring Chiral Piperidine Moieties

| Drug Name | Therapeutic Use | Structural Feature | Reference(s) |

|---|---|---|---|

| Niraparib | Anticancer | Chiral 3-substituted piperidine | nih.gov |

| Preclamol | Antipsychotic | Chiral 3-arylpiperidine | semanticscholar.orgnih.gov |

| Tiagabine | Anticonvulsant | Chiral 3-substituted piperidine | ugent.benih.gov |

| Paroxetine | Antidepressant | Chiral 3-substituted piperidine | ugent.be |

Historical Context of Piperidin-2-one Alkaloids in Biological Systems

The history of piperidine chemistry is deeply rooted in the study of natural products. The parent compound, piperidine, was first isolated in 1850 from piperine (B192125), the alkaloid responsible for the sharp taste of black pepper (Piper nigrum). wikipedia.org Alkaloids are naturally occurring nitrogen-containing compounds, and the piperidine ring is a structural motif in numerous examples found across the plant and animal kingdoms. wikipedia.orgtarjomefa.com

Many of these natural piperidine alkaloids are known for their potent biological effects and, in some cases, high toxicity. tarjomefa.comzenodo.org For instance, coniine, a simple substituted piperidine from poison hemlock (Conium maculatum), is famously known as the poison used in the execution of Socrates. wikipedia.orgzenodo.org Other natural piperidines include lobeline (B1674988) from Indian tobacco and the fire ant toxin solenopsin. wikipedia.org

Piperidin-2-one (lactam) structures are also found in nature. These piperidone alkaloids have been isolated from various sources, including marine sponges, and often exhibit a range of biological activities such as anti-inflammatory, anticancer, and antibacterial effects. researchgate.netrsc.org The study of these naturally occurring compounds has not only provided a rich source of potential drug leads but has also inspired synthetic chemists to create novel piperidone analogs with improved therapeutic properties. researchgate.net For example, febrifugine (B1672321), an alkaloid containing a quinazolinone fused to a piperidine ring, has been used as an antimalarial agent. encyclopedia.pubrsc.org The long history and widespread presence of piperidine and piperidone alkaloids in nature underscore their evolutionary selection as potent bioactive scaffolds. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

(3S)-3-hydroxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-4-2-1-3-6-5(4)8/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKLZUPYJFFNRR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C(=O)NC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415363 | |

| Record name | (S)-3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74954-71-5 | |

| Record name | (S)-3-hydroxypiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 3 Hydroxypiperidin 2 One and Derivatives

Strategies for Enantioselective Synthesis of Chiral 3-Substituted δ-Lactams

The development of synthetic methods to access enantioenriched lactams is of significant interest due to their prevalence in pharmaceuticals and natural products. dntb.gov.ua Achieving high enantioselectivity in the formation of 3-substituted δ-lactams, such as (S)-3-hydroxypiperidin-2-one, is a formidable challenge that has been addressed through innovative catalytic approaches.

Ni-Catalyzed Enantioselective Reductive Cross-Coupling

Nickel-catalyzed reductive cross-coupling reactions have become a powerful tool for constructing carbon-carbon bonds. researchgate.net These reactions are particularly useful for coupling C(sp³) electrophiles to create stereogenic centers. nih.govnih.gov This approach uniquely joins two different electrophiles in the presence of a terminal reductant, avoiding the need for pre-formed, often sensitive organometallic reagents. researchgate.netnih.gov The use of earth-abundant nickel as a catalyst, in contrast to precious metals like palladium, offers advantages in terms of cost and reactivity, particularly in activating challenging C-O bonds. nih.govnih.gov

The nickel-catalyzed methodology demonstrates broad substrate scope, accommodating a variety of lactam ring systems. This versatility allows for the synthesis of a diverse library of chiral building blocks. The reaction is tolerant of various functional groups and can be applied to construct five-membered γ-lactams (pyrrolidin-2-ones), six-membered δ-lactams (piperidin-2-ones), including benzo-fused variants, and seven-membered ε-lactams (azepan-2-one derivatives). The reaction conditions are generally mild, enabling the coupling of aryl bromides with electron-withdrawing or electron-neutral substituents.

Table 1: Examples of Ni-Catalyzed Reductive Cross-Coupling for Lactam Synthesis

| Lactam Core | Electrophile 1 (Lactam) | Electrophile 2 (Aryl Halide) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Pyrrolidin-2-one | N-Boc-3-iodopyrrolidin-2-one | 4-Bromobenzonitrile | 85 | 95 |

| Piperidin-2-one | N-Boc-3-iodopiperidin-2-one | 4-Chlorobromobenzene | 91 | 92 |

| Benzopiperidinone | N-Bn-6-bromobenzo[b]piperidin-2-one | Phenylboronic acid | 78 | 90 |

The success of enantioselective nickel catalysis is critically dependent on the ancillary ligand that coordinates to the metal center. princeton.edu Chiral bis(imidazoline) (Bilm) ligands, a class of C2-symmetric N-donor ligands, are instrumental in creating a chiral environment around the nickel catalyst. This chiral pocket dictates the facial selectivity of substrate approach and subsequent bond formation, thereby controlling the stereochemical outcome of the reaction.

The ligand's structure influences both reactivity and enantioselectivity. The steric bulk and electronic properties of the substituents on the imidazoline (B1206853) rings modulate the catalyst's activity and prevent background achiral reactions. By forming a well-defined, rigid complex with the nickel center, the Bilm ligand ensures that the reductive elimination step, which forms the crucial C-C bond, proceeds through a highly organized transition state, leading to a high transfer of chirality and excellent enantiomeric excess (ee) in the final product.

The strategic value of Ni-catalyzed enantioselective cross-coupling is highlighted by its application in the synthesis of key precursors for significant pharmaceutical agents.

Niraparib : This poly(ADP-ribose) polymerase (PARP) inhibitor, used in cancer therapy, contains a chiral 3-aryl-piperidine core. ox.ac.ukresearchgate.net Asymmetric synthesis routes leverage cross-coupling methodologies to install this critical stereocenter. ox.ac.uk Researchers have developed efficient routes to Niraparib that are shorter and more direct than previously reported methods, demonstrating the power of this catalytic approach for producing complex drug candidates. ox.ac.uk

Preclamol : This molecule, which has been investigated for its antipsychotic properties, features a chiral 3-(3-hydroxyphenyl)piperidine structure. The enantioselective synthesis of the piperidine (B6355638) core can be achieved using nickel-catalyzed cross-coupling to forge the bond between the piperidine ring and the phenyl group with high stereocontrol.

Asymmetric Three-Component Coupling

Asymmetric three-component coupling reactions offer a highly efficient and atom-economical approach to complex molecules by combining three distinct starting materials in a single synthetic operation. researchgate.net These tandem reactions can rapidly build molecular complexity from simple precursors. researchgate.net

A powerful strategy for the asymmetric synthesis of 3-substituted piperidinones involves the conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester. orgsyn.org This method establishes the key stereocenter with high diastereoselectivity. researchgate.net

The process begins with the addition of the chiral lithium amide to an α,β-unsaturated ester, which creates a β-amino ester derivative. The chirality is transferred from the amide auxiliary to the newly formed stereocenter. Subsequent deprotection and cyclization steps yield the desired enantioenriched 3-substituted δ-lactam. A wide array of chiral lithium amides have been developed, acting as effective homochiral ammonia (B1221849) equivalents. orgsyn.org The reaction consistently delivers high chemical yields and excellent diastereoselectivity across a broad scope of substrates. orgsyn.org This methodology has been successfully applied to the synthesis of β-amino acid derivatives and other pharmaceutically relevant targets. orgsyn.orgrsc.org

Table 2: Representative Compounds Mentioned

| Compound Name | Chemical Structure/Class |

|---|---|

| This compound | Chiral δ-Lactam |

| Niraparib | PARP Inhibitor |

| Preclamol | Bioactive Piperidine Derivative |

| Pyrrolidin-2-one | γ-Lactam |

| Benzopiperidinone | Benzo-fused δ-Lactam |

| Azepan-2-one | ε-Lactam |

| Homochiral Lithium Amides | Chiral Reagents |

| α,β-Unsaturated Esters | Michael Acceptors |

| Chiral Bilm Ligands | Chiral Bis(imidazoline) Ligands |

| Phenylboronic acid | Cross-coupling partner |

| N-Boc-3-iodopyrrolidin-2-one | Lactam substrate |

Hydrogenation of α-Substituted β-Amino Acid Derivatives

The catalytic hydrogenation of α-substituted β-amino acid derivatives represents a crucial strategy for the synthesis of substituted piperidin-2-ones. This method allows for the stereocontrolled introduction of substituents on the piperidine ring. While direct examples leading specifically to this compound are not extensively detailed in the provided search results, the principles of this approach can be inferred from related transformations. The process generally involves the reduction of a suitable precursor, often a dehydroamino acid derivative, where the stereochemical outcome is directed by a chiral catalyst or an existing stereocenter in the substrate. For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridines has been developed using specific chiral ligands, achieving high levels of enantioselectivity. This highlights the potential for similar catalytic systems to be applied to the synthesis of chiral piperidin-2-ones from appropriate precursors.

Stereochemical Control and Diastereoselectivity

Achieving a high degree of stereochemical control is paramount in the synthesis of complex molecules like this compound. Diastereoselective synthesis of substituted piperidin-2-ones has been accomplished through various methods, including multicomponent reactions and cyclization strategies. For example, a novel four-component diastereoselective synthesis of piperidin-2-one salts has been reported, yielding products with three or four stereocenters with high stereoselectivity. In these reactions, only one diastereomer was formed, demonstrating the high level of control achievable.

Another approach involves the diastereoselective reductive cyclization of amino acetals, where the stereochemistry of the resulting piperidine is controlled by the initial Mannich reaction. This underscores the importance of substrate control in achieving the desired stereochemical outcome. The choice of catalyst and reaction conditions also plays a pivotal role. For instance, palladium-catalyzed reactions have been shown to exhibit high diastereoselectivity in the synthesis of substituted piperidines.

Improvements in Synthesis of Chiral Non-Racemic Bicyclic Lactams in the Piperidin-2-one Series

Significant advancements have been made in the synthesis of chiral non-racemic bicyclic lactams, which are versatile intermediates for preparing substituted piperidines. These improvements focus on enhancing yields and stereoselectivity.

A key step in the synthesis of bicyclic lactams is the cyclization of an aminoester to form the lactam ring. Challenges in this step, such as poor yields, have been addressed by optimizing reaction conditions. For example, in the synthesis of bicyclic lactams from amino esters and glutaric anhydride (B1165640), the cyclization of the intermediate aminoester to the lactam system was a problematic step. However, by employing specific reagents and conditions, this transformation can be achieved more efficiently. One successful approach involves the reaction of an aminoester with glutaric anhydride to form an imide, which then undergoes further transformations.

| Reactant 1 | Reactant 2 | Key Transformation | Product | Ref. |

| Amino esters | Glutaric anhydride | Cyclization and Imide Formation | Imide intermediate | digitellinc.com |

| Imide intermediate | Et3SiH in Methanol | Selective Reduction | Chiral non-racemic bicyclic lactam | digitellinc.com |

Site-Selective Difunctionalization of C(sp³)-H Bonds of N-Substituted Piperidine Derivatives

The direct functionalization of C(sp³)-H bonds is a powerful tool in modern organic synthesis, allowing for the introduction of functional groups at positions that are otherwise difficult to access. This approach has been applied to N-substituted piperidine derivatives to introduce diverse functionalities. Palladium-catalyzed methodologies have been developed for the stereoselective C(3) mono-cis functionalization of piperidines bearing a C(4) directing group. These reactions can be performed at significantly lower temperatures compared to other C(sp³)-H functionalization reactions. By controlling the catalyst and protecting groups, site-selective functionalization at the C2, C3, and C4 positions of the piperidine ring has been achieved.

Cascade reactions offer an efficient means to construct complex molecular architectures in a single synthetic operation. In the context of piperidine synthesis, cascade processes involving cyclic enamine, oxiranium, and iminium intermediates have been explored. These reactions often proceed through a series of intramolecular cyclizations and rearrangements to build the heterocyclic core. For example, the synthesis of piperidines can be achieved through an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. This process involves the formation of an enamine, which then generates an iminium ion that undergoes subsequent reduction to form the piperidine ring.

Iminium ion-enamine cascade cyclizations have been utilized to construct diverse azacyclic frameworks, including indolizidine and quinolizidine (B1214090) alkaloids. These reactions demonstrate the power of cascade strategies in rapidly assembling complex nitrogen-containing heterocycles from simple starting materials. While direct examples involving oxiranium intermediates in a cascade with cyclic enamines and iminiums for piperidin-2-one synthesis were not explicitly detailed in the search results, the principles of cascade reactions suggest that such a sequence is plausible for the construction of highly functionalized piperidine rings.

Concise and Environmentally Friendly Approaches

In recent years, synthetic chemistry has increasingly focused on developing methods that are not only efficient but also environmentally benign. These approaches prioritize the use of non-toxic reagents, reduce waste, and often draw inspiration from biological processes to achieve high selectivity under mild conditions.

A significant advancement in the synthesis of piperidinone derivatives involves the direct functionalization of inert C-H bonds. mdpi.comresearchgate.net This strategy avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences. A notable eco-friendly approach utilizes a transition-metal-free dual C-H oxidation of N-substituted piperidines. mdpi.com This process can be mediated by reagents like the TEMPO oxoammonium cation, which facilitates the conversion of piperidines into their corresponding 2-piperidone (B129406) derivatives. mdpi.com

The mechanism for this transformation is thought to proceed through a cascade process. researchgate.net It begins with the formation of a cyclic enamine intermediate, which then undergoes further oxidation. mdpi.com This method represents a powerful, green alternative to traditional metal-catalyzed oxidations, which often rely on expensive and toxic heavy metals. mdpi.com The direct C-H oxidation of a simple N-benzylated piperidine has been successfully employed to rapidly access the core structure of (S)-1-benzyl-3-hydroxy-2-piperidone. thieme-connect.com These reactions are highly valued for their atom economy and for minimizing the generation of hazardous waste. nih.gov

Table 1: Key Features of Direct C-H Oxidation Approach

| Feature | Description | Reference |

|---|---|---|

| Strategy | Direct functionalization of inert C(sp³)-H bonds. | mdpi.comresearchgate.net |

| Advantage | Avoids pre-functionalization, leading to shorter synthetic routes. | illinois.edu |

| Reagents | Can be performed under transition-metal-free conditions (e.g., using TEMPO). | mdpi.com |

| Environmental Impact | Eco-friendly alternative to methods using toxic and expensive metal catalysts. | mdpi.com |

| Application | Rapid access to N-substituted 3-hydroxy-2-piperidone scaffolds. | thieme-connect.com |

Biocatalysis, particularly using whole-cell systems like Baker's yeast (Saccharomyces cerevisiae), offers a cost-effective, safe, and highly stereoselective method for synthesizing chiral molecules. derpharmachemica.com This approach is particularly effective for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. researchgate.netacgpubs.org In the context of this compound synthesis, Baker's yeast can be used to reduce a precursor such as N-Boc-3-piperidone. derpharmachemica.com

This biocatalytic reduction presents several advantages over conventional chemical methods:

Environmental Friendliness : The reactions are typically run in water under mild temperature and pH conditions, avoiding the use of hazardous reagents and organic solvents. derpharmachemica.comacgpubs.org

Cost-Effectiveness : Baker's yeast is inexpensive and readily available. derpharmachemica.com

The process has been successfully scaled up, demonstrating its industrial viability. For the synthesis of (S)-1-Boc-3-hydroxypiperidine, a direct precursor, this method can achieve yields of 90-95%, a significant improvement over chemical resolution methods that have a maximum theoretical yield of 50%. derpharmachemica.com

Table 2: Comparison of Baker's Yeast Reduction vs. Chemical Methods for (S)-1-Boc-3-hydroxypiperidine

| Parameter | Baker's Yeast Reduction | Conventional Chemical Method | Reference |

|---|---|---|---|

| Starting Material | N-Boc-3-piperidone | Racemic 1-Boc-3-hydroxypiperidine | derpharmachemica.com |

| Key Step | Asymmetric reduction | Chiral resolution | derpharmachemica.com |

| Reagents | Saccharomyces cerevisiae, sucrose | Catalytic hydrogenation, L-camphorsulfonic acid | derpharmachemica.com |

| Yield | 90-95% | < 50% | derpharmachemica.com |

| Environmental Profile | Inexpensive, non-hazardous, eco-friendly | High temperature/pressure, costly resolving agents | derpharmachemica.com |

Synthesis from D-Glycals via Ferrier Rearrangement, Azide (B81097) Reduction, Intramolecular Cyclization, and Grignard Reactions

Carbohydrates, such as D-glycals, are versatile chiral starting materials for the synthesis of complex nitrogen-containing heterocycles. A multi-step sequence involving the Ferrier rearrangement is a key strategy for transforming these sugar derivatives into piperidine alkaloids and related structures. nih.govwikipedia.org

The Ferrier rearrangement is a powerful reaction that involves the allylic rearrangement of a glycal, typically catalyzed by a Lewis acid. wikipedia.orgnih.gov This reaction introduces a nucleophile at the C-1 position while shifting the double bond. When a nitrogen nucleophile is used, it sets the stage for the formation of the piperidine ring.

A plausible synthetic pathway from a D-glycal to a 3-hydroxypiperidin-2-one (B90772) derivative would involve the following key transformations:

Ferrier Rearrangement : The glycal is treated with a nitrogen nucleophile (e.g., sodium azide) in the presence of a Lewis acid. This step installs the nitrogen atom required for the heterocyclic ring.

Azide Reduction : The resulting azide is reduced to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation or treatment with a reducing agent like lithium aluminum hydride.

Intramolecular Cyclization : The newly formed amine undergoes intramolecular cyclization with an ester or other carbonyl group within the molecule to form the six-membered lactam (piperidin-2-one) ring.

Grignard Reactions : Further modifications can be made to the molecule using Grignard reagents to add side chains or alter functional groups, although this step is not always necessary for the core structure.

This carbohydrate-based approach allows for the synthesis of highly functionalized and stereochemically defined piperidine derivatives, leveraging the inherent chirality of the starting glycal. nih.gov

Synthesis of Racemic 3-hydroxypiperidin-2-one and Related Compounds

While the synthesis of enantiomerically pure compounds is often the ultimate goal, the development of methods to produce racemic mixtures is also crucial. These racemic compounds can be used in biological screening or can be resolved into their constituent enantiomers in a separate step.

Sonogashira Coupling Reactions

The Sonogashira coupling is a robust and widely used cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgresearchgate.net It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org This reaction is instrumental in building complex molecular frameworks that can be later converted into heterocyclic structures.

In the context of synthesizing racemic 3-hydroxypiperidin-2-one, the Sonogashira coupling can be employed to construct a key acyclic precursor. For instance, a vinyl halide containing an amine or a protected amine could be coupled with an alkyne bearing a latent carbonyl or hydroxyl group. The resulting enyne product can then undergo a series of transformations, such as hydration of the alkyne and intramolecular cyclization, to form the target piperidinone ring. The reaction is valued for its functional group tolerance and reliability. nii.ac.jpsemanticscholar.org

Table 3: Typical Components of a Sonogashira Coupling Reaction

| Component | Examples | Function | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. | libretexts.org |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate. | researchgate.net |

| Base | Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH) | Neutralizes the HX by-product and acts as a solvent. | organic-chemistry.org |

| Substrates | Aryl/Vinyl Halides and Terminal Alkynes | The coupling partners. | organic-chemistry.orgresearchgate.net |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Provides the reaction medium. | semanticscholar.org |

Azidolysis Reactions of Epoxide Esters

Epoxides are highly valuable three-membered ring intermediates in organic synthesis due to their susceptibility to ring-opening by a wide range of nucleophiles. The azidolysis of epoxide esters provides a reliable method for the stereocontrolled introduction of both nitrogen and oxygen functionalities, which can then be used to construct lactam rings.

A synthetic strategy for racemic 3-hydroxypiperidin-2-one can be envisioned starting from an appropriate unsaturated epoxide ester. The key steps would be:

Epoxide Ring-Opening (Azidolysis) : The epoxide is opened by a nucleophilic azide source, such as sodium azide (NaN₃). This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide. This step installs the azide group, which is a precursor to the amine needed for the lactam.

Reduction and Cyclization : The azide group in the resulting γ-azido ester is reduced to an amine. This reduction is often performed by catalytic hydrogenation or with reagents like triphenylphosphine (B44618) (in the Staudinger reaction). Upon formation, the amine can spontaneously, or with gentle heating, undergo intramolecular cyclization with the ester group to form the thermodynamically stable six-membered 3-hydroxypiperidin-2-one ring.

This method allows for the controlled installation of the hydroxyl and amino groups in a relative stereochemistry that is dictated by the epoxide opening step, making it a powerful tool for constructing the core of the target molecule. nih.gov

Derivatization and Functionalization of this compound

The this compound scaffold is a valuable building block in medicinal chemistry due to its inherent chirality and the presence of multiple functional groups that allow for diverse derivatization. The hydroxyl and lactam functionalities can be selectively modified to generate a wide array of analogs with distinct biological activities.

Regioselective Protection of Hydroxylamine

The presence of both a secondary amine within the lactam ring and a hydroxyl group in this compound necessitates regioselective protection strategies for controlled functionalization. While specific studies on the regioselective protection of this exact molecule are not extensively detailed in the provided literature, general principles of protecting group chemistry can be applied. The hydroxyl group, being a primary site for many reactions, often requires protection to allow for modifications at other positions.

The selection of a protecting group is crucial and is dictated by its stability under various reaction conditions and the ease of its subsequent removal. Bulky protecting groups, such as trityl or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl), are known to selectively protect sterically less hindered primary hydroxyl groups over secondary ones. rsc.org This principle can be extended to the hydroxyl group of this compound. The choice of protecting group and reaction conditions can influence the regioselectivity of the protection. For instance, the use of a bulky silyl chloride in the presence of a base like imidazole (B134444) would likely favor the protection of the hydroxyl group.

Conversely, to functionalize the hydroxyl group, the lactam nitrogen may require protection. Standard protecting groups for secondary amines, such as carbamates (e.g., Boc, Cbz) or benzyl (B1604629) groups, can be employed. The introduction of these groups is typically achieved by reacting the lactam with the corresponding chloroformate or benzyl halide in the presence of a base.

Reactivity with Lawesson's Reagent

Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a well-established thionating agent used to convert carbonyl functionalities into thiocarbonyls. organic-chemistry.orgnih.gov The lactam carbonyl of this compound is susceptible to thionation by Lawesson's reagent, which would yield the corresponding thiolactam, (S)-3-hydroxy-piperidine-2-thione.

The reaction mechanism involves the initial dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This species then reacts with the carbonyl group to form a transient thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, results in the formation of the thiocarbonyl compound. nih.gov The reaction is typically carried out in an inert solvent such as toluene (B28343) or xylene at elevated temperatures. researchgate.netnih.gov The rate of thionation is generally faster for amides and lactams compared to esters. organic-chemistry.orgnih.gov

A study on the reactivity of a similar compound, (1′S)-1-(1′-phenyl-ethyl)-4-hydroxy-piperidin-2-one, with Lawesson's reagent has been described, indicating that such transformations are feasible on related piperidinone scaffolds. researchgate.net

Alkylation Procedures on Piperidin-2,4-diones

The alkylation of piperidin-2,4-diones presents a challenge in regioselectivity due to the presence of multiple potentially acidic protons at the C-3 and C-5 positions, as well as the nitrogen atom. While specific procedures for 3-hydroxy-substituted piperidin-2,4-diones are not detailed, studies on related dicarbonyl systems offer insights into controlling alkylation.

The regioselectivity of alkylation can be influenced by the choice of base, solvent, and electrophile. In systems with multiple acidic sites, such as 2,4-dihydroxybenzaldehydes, the use of a milder base like cesium bicarbonate (CsHCO₃) has been shown to favor mono-alkylation at the more acidic hydroxyl group with excellent regioselectivity. nih.gov This is attributed to the favorable basicity and higher solubility of the cesium salt, which minimizes the formation of bis-alkylated products. nih.gov A similar strategy could potentially be employed for the selective alkylation of piperidin-2,4-diones, where a carefully chosen base could deprotonate one of the α-carbons preferentially.

For instance, the C-3 position, being flanked by two carbonyl groups, is expected to be more acidic and thus more readily deprotonated and alkylated. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would likely generate the enolate at the C-3 position, which could then be trapped with an alkyl halide.

Reductive Amination of Piperidine-2,4-diones

Reductive amination is a powerful method for the formation of C-N bonds and can be applied to piperidine-2,4-diones to introduce substituents at the carbonyl positions. masterorganicchemistry.com A "double reductive amination" approach on dicarbonyl compounds is a straightforward method to construct the piperidine skeleton. chim.it This strategy involves the reaction of a dicarbonyl compound with an amine in the presence of a reducing agent.

While direct reductive amination on a pre-formed piperidine-2,4-dione is less common, a related approach involves the reductive amination of a precursor that cyclizes to form the piperidinone ring. For example, a novel reductive amination of nitriles has been developed as an efficient route to 5-hydroxypiperidone-derived N,N-acetals. ru.nl In this process, a cyanohydrin intermediate is subjected to hydrogenation with palladium on carbon in the presence of an amine. ru.nl This method allows for the formation of N-alkylated 5-hydroxypiperidinones in a single step from the cyanohydrin. ru.nl

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comharvard.edu The choice of reducing agent is critical for selectivity, as some are capable of reducing the carbonyl group directly, while others, like NaBH₃CN, are more selective for the intermediate iminium ion. masterorganicchemistry.com

| Reaction | Substrate | Reagent(s) | Product | Key Features |

| Thionation | This compound | Lawesson's Reagent | (S)-3-hydroxy-piperidine-2-thione | Converts lactam carbonyl to thiocarbonyl. |

| Alkylation (Proposed) | Piperidin-2,4-dione | Base (e.g., CsHCO₃, LDA), Alkyl Halide | C-alkylated piperidin-2,4-dione | Regioselectivity is a key challenge. |

| Reductive Amination | Dicarbonyl Precursor | Amine, Reducing Agent (e.g., NaBH₃CN) | Substituted Piperidine | "Double reductive amination" for ring formation. |

| Reductive Amination of Nitrile | Cyanohydrin | Amine, Pd/C, H₂ | N-alkylated 5-hydroxypiperidinone | One-step formation of N-substituted lactam. ru.nl |

Synthetic Routes to Specific Analogs and Scaffolds Containing 3-hydroxypiperidin-2-one Moiety

Synthesis of (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol

(3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol is a conformationally restricted analog of the NR2B subtype-selective NMDA receptor antagonist, (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. nih.gov The synthesis of this chromanol analogue was designed to explore the optimal orientation of this class of compounds for receptor binding by tethering the pendent methyl group of the parent compound to the phenolic aromatic ring via an oxygen atom. nih.gov

The key synthetic step involves the coupling of a chroman epoxide intermediate with 4-(4-fluorophenyl)-4-hydroxypiperidine. The synthesis of the chroman epoxide starts from a suitably substituted phenol. The piperidine component, 4-(4-fluorophenyl)-4-hydroxypiperidine, can be prepared through various established methods, often involving the addition of a 4-fluorophenyl Grignard or organolithium reagent to a protected 4-piperidone, followed by deprotection.

Synthesis of Indeno[1,2-c]quinoline Derivatives with Hydroxypiperidinyl Moieties

The indeno[1,2-c]quinoline scaffold is a core structure in various compounds investigated for their potential pharmacological activities. The incorporation of a hydroxypiperidinyl moiety can significantly influence the biological properties of these molecules.

Detailed research into synthetic routes that specifically utilize this compound as a direct precursor for the construction of the indeno[1,2-c]quinoline system is not extensively documented in the current scientific literature. The more prevalent strategy involves the initial synthesis of the core indeno[1,2-c]quinoline ring system, typically functionalized with a leaving group (such as a chlorine atom) at the desired position for substitution. This is followed by a subsequent nucleophilic substitution reaction with a suitable piperidine derivative.

For instance, a general approach involves reacting a chloro-indeno[1,2-c]quinoline with various cyclic amines, including 3-hydroxypiperidine (B146073) or 3-(hydroxymethyl)piperidine, to furnish the final products. In this methodology, the piperidine unit is introduced in a late-stage functionalization step rather than being used as a foundational building block for the entire heterocyclic system. While this leads to the desired indeno[1,2-c]quinoline derivatives bearing hydroxypiperidinyl moieties, it does not represent a synthesis from this compound.

| General Reaction Step | Description | Typical Reagents | Reference Moiety |

| 1 | Synthesis of Indeno[1,2-c]quinolin-11-one Core | Cyclization and chlorination of precursors. | 6-chloro-11H-indeno[1,2-c]quinolin-11-one |

| 2 | Nucleophilic Substitution | Reaction of the chlorinated core with a cyclic amine. | 3-Hydroxypiperidine |

| 3 | Product | Formation of the final derivative. | 6-(3-hydroxypiperidin-1-yl)-11H-indeno[1,2-c]quinolin-11-one |

Synthesis of Piperidine Derivatives with Complex Stereochemistry

This compound, as a chiral pool starting material, holds significant potential for the synthesis of piperidine derivatives with multiple stereocenters. The existing chiral center can direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective introduction of new substituents.

However, specific and detailed examples of using this compound to create complex stereochemistry in piperidine derivatives are not widely reported in dedicated studies. General methodologies for the stereoselective synthesis of substituted piperidines often rely on other approaches, such as asymmetric hydrogenation of pyridine (B92270) derivatives, diastereoselective reduction of substituted piperidones, or cycloaddition reactions.

The potential utility of this compound would involve leveraging its structure in reactions such as:

Diastereoselective Alkylation: Deprotonation of the lactam nitrogen followed by alkylation could be influenced by the adjacent stereocenter.

Hydroxyl Group Manipulation: Conversion of the hydroxyl group into a directing group or a leaving group could facilitate stereocontrolled additions to the piperidine ring.

Lactam Ring Opening: Reductive or hydrolytic opening of the lactam ring would yield a chiral 5-amino-3-hydroxy acid derivative, a versatile intermediate for further elaboration into complex piperidines.

While these transformations are chemically feasible, specific and documented synthetic campaigns employing this compound for the synthesis of piperidines with complex stereochemistry remain a specialized area of research.

Synthesis of Quinazolinone Alkaloids such as Febrifugine (B1672321) and Halofuginone (B1684669)

One of the most significant applications of chiral 3-hydroxypiperidine derivatives is in the total synthesis of the quinazolinone alkaloids febrifugine and its synthetic analog, halofuginone. nih.govnih.gov These molecules exhibit potent biological activities, including antimalarial and antifibrotic properties. nih.gov The core structure of these alkaloids contains a substituted 3-hydroxypiperidine ring, making stereocontrol essential for their synthesis and biological function.

A common synthetic strategy involves the preparation of a chiral piperidine fragment, which is then coupled with a quinazolinone moiety. While not always starting directly from this compound, many syntheses of the natural (+)-febrifugine rely on precursors that are stereochemically equivalent or directly derivable from it, such as protected (S)-3-hydroxypiperidine derivatives.

One synthetic approach to a key intermediate for halofuginone involves a lipase-catalyzed kinetic resolution of a racemic trans-3-hydroxy-2-(2-oxopropyl)piperidine derivative. researchgate.net This enzymatic resolution provides access to both enantiomers of the key piperidine building block, which can then be elaborated to form halofuginone. researchgate.net

Illustrative Synthetic Scheme for Febrifugine/Halofuginone Piperidine Fragment:

The synthesis of these complex molecules is a multi-step process. The table below outlines a generalized sequence for the formation of the crucial piperidine intermediate and its subsequent coupling, based on common strategies in the literature.

| Step | Starting Material | Transformation | Key Reagents/Conditions | Product | Yield (%) |

| 1 | Protected 3-piperidone | Asymmetric reduction | Chiral reducing agent or biocatalyst (e.g., ketoreductase) | N-protected (S)-3-hydroxypiperidine | High e.e. |

| 2 | N-protected (S)-3-hydroxypiperidine | Introduction of the side chain at C2 | Enolate formation, alkylation with an appropriate electrophile | N-protected (2R,3S)-2-allyl-3-hydroxypiperidine | Variable |

| 3 | N-protected (2R,3S)-2-allyl-3-hydroxypiperidine | Oxidative cleavage of the allyl group | Ozonolysis (O₃) followed by reductive workup (e.g., NaBH₄) | N-protected (2R,3S)-3-hydroxy-2-(2-hydroxyethyl)piperidine | Good |

| 4 | N-protected (2R,3S)-3-hydroxy-2-(2-hydroxyethyl)piperidine | Oxidation of the primary alcohol | Selective oxidation (e.g., Dess-Martin periodinane) | N-protected (2R,3S)-3-hydroxy-2-(2-oxoethyl)piperidine | Good |

| 5 | N-protected (2R,3S)-3-hydroxy-2-(2-oxoethyl)piperidine | Coupling with a substituted 2-aminobenzamide | Condensation/Cyclization | N/A | Febrifugine or Halofuginone precursor |

This strategic use of a chiral 3-hydroxypiperidine precursor is fundamental to achieving the correct absolute stereochemistry in the final natural product, which is critical for its biological activity.

Biological and Pharmacological Research on S 3 Hydroxypiperidin 2 One and Its Analogs

General Biological Activities and Potential Applications

Piperidine (B6355638) derivatives are integral to the development of a diverse range of therapeutic agents. researchgate.net Their structural versatility allows for modifications that lead to a wide spectrum of pharmacological effects. These compounds have been explored for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents. researchgate.net

Analogs such as 3,4,5-trihydroxypiperidines have shown notable biological profiles, including immunosuppressant and antibacterial activities. nih.gov These activities are often achieved through strategic N- and O-alkylation and arylation, which can fine-tune the potency and selectivity of the compounds. nih.gov The structural similarity of these polyhydroxylated piperidines to monosaccharides allows them to interact with biological targets like glycosidases, which are involved in various physiological and pathological processes. nih.govresearchgate.net

Antimicrobial Properties

The piperidine nucleus is a key structural feature in various compounds exhibiting antimicrobial properties. researchgate.net Research has indicated that the introduction of a piperidine moiety can confer bacteriostatic activities to molecules. researchgate.net For instance, certain novel piperidine derivatives have demonstrated significant inhibitory activity against Staphylococcus aureus, with a reported Minimum Inhibitory Concentration (MIC) value as low as 0.4 µg/mL. researchgate.net One study found that a piperidine-containing compound exhibited notable antibacterial activity against S. aureus with a MIC of 5 µg/mL. researchgate.net

The antimicrobial potential of piperidine derivatives extends to both Gram-positive and Gram-negative bacteria. The structural features of these compounds, such as their cationic nature and amphipathic structure, are often associated with their ability to disrupt bacterial cell membranes, a common mechanism of action for antimicrobial peptides and their synthetic analogs. nih.gov

Analgesic Properties

Derivatives of piperidine have been investigated for their potential analgesic effects. A study on alkyl piperidine-2-methanol and piperidine-2-ethanol derivatives demonstrated varying degrees of antinociceptive properties. pjps.pk The analgesic activity of these compounds was evaluated using the tail immersion method, which measures the response to a thermal stimulus. pjps.pk

The parent compounds, piperidine-2-methanol and piperidine-2-ethanol, exhibited a low degree of analgesic activity. pjps.pk However, their synthesized analogs showed a range of effects, with some demonstrating a significant increase in pain latency. pjps.pk For example, certain derivatives showed a rapid onset of action and a duration of analgesic effect that persisted for up to 180 minutes. pjps.pk The potency of some of these analogs was found to be comparable to or even greater than the standard drug, pethidine, in the experimental model used. pjps.pk

Anticancer and Cytotoxic Activities

The piperidine scaffold is a common feature in many compounds developed for their anticancer and cytotoxic properties. researchgate.net

Activity against Solid-Tumor Lines

Notably, certain 2-styrylquinazolin-4(3H)-one and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one analogs exhibited sub-micromolar potency in growth inhibition. nih.gov One particular naphthyl derivative demonstrated activity at concentrations below 50 nM against several cell lines, including HT29, A2780, and H460. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization, a critical process in cell division. nih.gov

Role in Quinazolinone-based Anticancer Agents

Quinazolinones are a significant class of heterocyclic compounds with a broad range of biological activities, including notable anticancer effects against malignancies such as breast, lung, and pancreatic cancers. nih.gov The piperidine moiety can be incorporated into the structure of quinazolinone derivatives to enhance their pharmacological properties. The structure-activity relationship (SAR) studies of quinazolinones indicate that substitutions at various positions of the quinazoline (B50416) ring are crucial for their pharmacological activity. nih.govmdpi.com

The development of quinazolinone-based anticancer agents is an active area of research, with many derivatives showing promising activity. nih.gov The inclusion of a piperidine ring is a strategy that has been employed in the design of these potential therapeutic agents.

Anti-malarial Effects

The piperidine ring is a key structural component in several compounds investigated for their anti-malarial activity. Studies have shown that compounds with a piperidine ring can exhibit good selectivity and activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govarkat-usa.org

In the search for new anti-malarial drugs, libraries of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated. nih.govnih.gov These compounds have been tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.govarkat-usa.org Several of these derivatives displayed potent activity in the nanomolar range against both parasitic strains. nih.gov

For example, certain 1,4-disubstituted piperidine analogs showed strong activity against the W2 strain, with IC50 values as low as 11.06 nM and 13.30 nM. nih.gov Against the 3D7 strain, some derivatives exhibited even higher potency, with IC50 values of 4.19 nM and 13.64 nM. nih.gov These findings highlight the importance of the piperidine scaffold in the design of novel anti-malarial agents. nih.govarkat-usa.org

The following table summarizes the anti-malarial activity of selected 1,4-disubstituted piperidine derivatives against P. falciparum strains.

| Compound | IC50 (nM) vs. 3D7 strain | IC50 (nM) vs. W2 strain |

| 12a | - | 11.06 |

| 12d | 13.64 | - |

| 13b | 4.19 | 13.30 |

| 14d | 14.85 | - |

| 6b | 17.42 | - |

| Chloroquine | 22.38 | 134.12 |

| Data sourced from Seck, R., et al. (2020). nih.gov |

Febrifugine (B1672321) and Halofuginone (B1684669) as Antimalarial Agents and Coccidiostats

Febrifugine, an alkaloid originally isolated from the Chinese herb Dichroa febrifuga Lour, and its halogenated derivative, halofuginone, are quinazolinone-containing compounds that possess a core structure related to (S)-3-hydroxypiperidin-2-one. nih.govscilit.com These compounds have a long history of use and research as potent antimalarial agents and are also utilized as coccidiostats in veterinary medicine to control parasitic protozoans. nih.gov

The antimalarial properties of febrifugine have been recognized in traditional Chinese medicine for centuries. nih.gov Modern scientific studies have confirmed its high potency against Plasmodium parasites, including chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov Halofuginone, a synthetic analog, was developed to improve upon the therapeutic profile of febrifugine and has demonstrated even greater efficacy in some studies. For instance, in mouse models infected with P. berghei, halofuginone was found to be approximately 10 times more effective than febrifugine and capable of clearing blood-stage parasites at specific oral doses. nih.gov

The primary mechanism of action for the antimalarial and coccidiostatic activity of febrifugine and halofuginone has been identified as the inhibition of prolyl-tRNA synthetase (ProRS). nih.govnih.gov These molecules act as competitive inhibitors, binding to the prolyl-tRNA synthetase active site and competing with proline. nih.gov This inhibition leads to an accumulation of uncharged tRNApro, which mimics a state of proline starvation and activates the amino acid response (AAR) pathway. nih.govnih.gov This targeted disruption of protein synthesis is crucial for the parasite's viability and proliferation. The interaction is highly specific; studies have shown that halofuginone interacts strongly with the P. falciparum ProRS, which is located in the parasite's cytoplasm. nih.gov The addition of exogenous proline can reverse the cellular effects induced by halofuginone, confirming that the inhibition of ProRS is the key mechanism underlying its therapeutic activities. nih.govnih.gov

| Compound | Target Organism(s) | IC50 Values | Notes |

| Halofuginone | P. falciparum (chloroquine-sensitive, D6) | 1.0 ± 0.1 ng/mL | In vitro antimalarial activity. |

| Halofuginone | P. falciparum (chloroquine-resistant, W2) | 0.8 ± 0.1 ng/mL | In vitro antimalarial activity. |

| Febrifugine | P. falciparum (chloroquine-sensitive, D6) | 2.0 ± 0.2 ng/mL | In vitro antimalarial activity. |

| Febrifugine | P. falciparum (chloroquine-resistant, W2) | 1.5 ± 0.1 ng/mL | In vitro antimalarial activity. |

The data in the table is compiled from research on the in vitro antimalarial activity of febrifugine and its derivatives.

Interactions with Biological Targets

Enzyme Inhibition (e.g., Acetylcholinesterase, EGFR/CAIX, Lipoxygenase)

Analogs of this compound have been investigated for their ability to inhibit various enzymes implicated in disease.

Acetylcholinesterase (AChE): The piperidinone scaffold is a key feature in the design of acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease. A series of α,β-unsaturated carbonyl-based piperidinone derivatives were synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BuChE). Research showed that these compounds exhibited inhibitory activity, with a 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one derivative being the most potent against AChE, showing an IC50 value of 12.55 µM. Another compound, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one, was the most effective against BuChE with an IC50 of 17.28 µM. These findings suggest that the piperidinone core is a promising scaffold for developing new cholinesterase inhibitors.

Epidermal Growth Factor Receptor (EGFR) and Carbonic Anhydrase IX (CAIX): The quinazolinone core, present in febrifugine and halofuginone, is a well-established scaffold for EGFR inhibitors used in cancer therapy. mdpi.com While direct inhibition of EGFR by halofuginone has not been the primary focus of research, studies have shown it can overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). nih.gov Halofuginone was found to promote the degradation of SP1 protein and decrease the expression of phosphoserine aminotransferase 1 (PSAT1), which disrupts the de novo synthesis of serine and glycine (B1666218), thereby synergizing with EGFR-TKIs to induce cell death. nih.gov There is no direct evidence to suggest that halofuginone or related piperidinone analogs are inhibitors of Carbonic Anhydrase IX (CAIX). CAIX inhibitors are typically sulfonamide-based compounds and are explored as targets for hypoxic tumors. nih.govmdpi.com

Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the biosynthesis of inflammatory mediators. Secondary alkyl hydroperoxides have been shown to be effective inhibitors of soybean lipoxygenase-1, with dissociation constants in the micromolar range. While not direct analogs of this compound, this research indicates that molecules with specific oxygenated functionalities can interact with and inhibit this class of enzymes. nih.gov Further studies on olive-derived compounds, including phenolics and fatty acids, have also demonstrated inhibitory activity against cyclooxygenase (COX) isoforms with minimal activity against 15-lipoxygenase (15-LOX), highlighting a degree of selectivity in enzyme inhibition among natural products. nih.gov

Receptor Ligand Activity (e.g., NMDA Receptors, Monoamine Transporters, GABAA receptor, Sigma-1 receptor)

The piperidine core structure is a common motif in ligands for various central nervous system receptors.

NMDA Receptors: Analogs of 3-hydroxy-1H-1-benzazepine-2,5-dione have been synthesized and evaluated as antagonists at the glycine binding site of NMDA receptors. nih.gov These studies revealed that substitutions on the aromatic ring significantly influenced potency, with an 8-chloro substituted analog showing a high affinity with an IC50 of 0.013 µM in a [3H]-DCKA binding assay. nih.gov This demonstrates that modifications to a core structure containing a hydroxylated lactam can yield potent and selective NMDA receptor ligands.

Monoamine Transporters: The piperidine ring is a component of many ligands that target monoamine transporters, including those for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). Structure-activity relationship studies on citalopram (B1669093) analogs, which feature a different core structure but are relevant to transporter ligand design, have shown how subtle chemical modifications can shift selectivity between these transporters. nih.gov

GABAA Receptor: The GABAA receptor is a key target for inhibitory neurotransmission. While direct studies on this compound are limited, research into piperine (B192125) analogs has identified compounds that act as allosteric modulators of GABAA receptors at a benzodiazepine-independent binding site. youtube.com This indicates that piperidine-containing structures can be tailored to modulate the activity of this important ion channel.

Sigma-1 Receptor: The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses. Various piperidine and piperazine-based compounds have been developed as high-affinity ligands for this receptor. nih.gov For example, the prototypical sigma-1 agonist PRE-084 and antagonist BD 1063 feature these structural motifs. nih.gov The ligand PB28, a potent sigma-1 and sigma-2 receptor modulator, is based on a 1-cyclohexylpiperazine (B93859) structure, further highlighting the importance of this scaffold in designing sigma receptor ligands. nih.gov

Pathways Related to Cell Signaling, Proliferation, or Inflammatory Responses

Halofuginone, a key analog, has been shown to modulate several critical signaling pathways involved in cell proliferation and inflammation, primarily stemming from its inhibition of prolyl-tRNA synthetase.

Amino Acid Response (AAR) and Th17 Cell Differentiation: The primary action of halofuginone is the inhibition of prolyl-tRNA synthetase, which triggers the Amino Acid Response (AAR) pathway, a cellular stress response that mimics amino acid starvation. nih.govnih.govopenalex.org A significant consequence of AAR activation by halofuginone is the potent and selective inhibition of T helper 17 (Th17) cell differentiation in both mice and humans. nih.govopenalex.orgnih.gov Th17 cells are key mediators of autoimmunity and inflammation, and their suppression by halofuginone underlies its therapeutic potential in autoimmune diseases like experimental autoimmune encephalomyelitis. nih.govopenalex.org This effect can be reversed by the addition of excess amino acids, confirming the mechanism is linked to the AAR pathway. openalex.org

TGF-β and BMP Signaling: Halofuginone is a potent inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway. nih.govdovepress.comresearchgate.net It blocks the phosphorylation of the downstream effector Smad3, preventing its translocation to the nucleus and subsequent transcription of target genes, such as those for type I collagen. nih.govnih.gov The mechanism involves both an increase in the expression of the inhibitory Smad7 and a reduction in TGF-β receptor II (TBRII) protein levels. nih.govdovepress.com This anti-fibrotic action is central to its therapeutic effects. Additionally, halofuginone has been shown to decrease Bone Morphogenetic Protein (BMP) signaling, as evidenced by reduced phosphorylation of Smad1/5/8. nih.gov

NF-κB and p38 MAPK Pathways: Halofuginone exerts anti-inflammatory effects by inhibiting key inflammatory signaling pathways in activated T cells. It causes a significant dose-dependent decrease in nuclear factor-kappaB (NF-κB) activity. researchgate.netnih.gov This leads to the reduced secretion of proinflammatory cytokines such as TNF-α and IFN-γ. researchgate.net Furthermore, halofuginone inhibits the phosphorylation of p38 mitogen-activated protein kinase (MAPK), another crucial component of the cellular inflammatory response. researchgate.netnih.gov The inhibition of both the NF-κB and p38 MAPK pathways contributes significantly to its immunomodulatory and anti-inflammatory properties. researchgate.netresearchgate.net

| Compound | Pathway Modulated | Downstream Effect | Biological Context |

| Halofuginone | Amino Acid Response (AAR) | Inhibition of Th17 cell differentiation | Autoimmunity, Inflammation |

| Halofuginone | TGF-β / Smad Signaling | Inhibition of Smad3 phosphorylation; Reduced Type I collagen synthesis | Fibrosis, Cancer Metastasis |

| Halofuginone | NF-κB Signaling | Decreased NF-κB activity; Reduced pro-inflammatory cytokine production | Inflammation, T-cell activation |

| Halofuginone | p38 MAPK Signaling | Inhibition of p38 MAPK phosphorylation | Inflammation, T-cell activation |

This table summarizes the key signaling pathways affected by Halofuginone.

Anti-inflammatory Activity

The modulation of key signaling pathways by analogs like halofuginone translates into significant anti-inflammatory activity. This activity is not only linked to the inhibition of pro-inflammatory cytokine production but also to direct effects on the functions of inflammatory cells like neutrophils. researchgate.net

Inhibition of Neutrophil Elastase Release and Superoxide (B77818) Anion Generation

Inhibition of Neutrophil Elastase Release: Human neutrophil elastase (HNE) is a potent serine protease released by neutrophils at sites of inflammation, where it can cause significant tissue damage. researchgate.net Polypeptides derived from natural sources have been identified as potential inhibitors of elastase release. For example, ixorapeptide II, isolated from Ixora coccinea, inhibited elastase release with an IC50 value of 5.6 µM. nih.gov This demonstrates that natural product scaffolds can be effective inhibitors of neutrophil degranulation and the release of damaging enzymes.

Superoxide Anion Generation: Superoxide anion is a reactive oxygen species (ROS) produced by neutrophils during the inflammatory response. While many anti-inflammatory drugs are known to inhibit its production, the effects of halofuginone appear to be context-dependent. nih.gov Research on non-small cell lung cancer (NSCLC) has indicated that halofuginone can induce cellular oxidative stress and increase ROS levels, which contributes to its antitumor effects through apoptosis and autophagy. youtube.com This finding suggests that, at least in cancer cells, halofuginone may enhance rather than inhibit superoxide generation, contrasting with the expected action of a typical anti-inflammatory agent in immune cells.

Antioxidant Properties

The piperidine nucleus is a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.net Derivatives of piperidin-2-one (a core component of this compound) have been a focus of research for their antioxidant potential. researchgate.netscispace.com Antioxidants are crucial for mitigating oxidative stress, a condition linked to numerous diseases, by neutralizing reactive oxygen species (ROS). researchgate.net

Studies on various piperidinone analogs have demonstrated significant free radical scavenging activity. The antioxidant effect is often evaluated using assays such as the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.gov In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, often visible as a color change from purple to yellow.

Research has shown that the substitution pattern on the piperidine ring greatly influences its antioxidant capacity. scispace.com For instance, diaryl-substituted piperidinones have shown promising antioxidant activities. scispace.com Specifically, analogs with methyl and methoxy (B1213986) substituents displayed good scavenging activity against DPPH, superoxide anion, and hydroxyl radicals. scispace.com In one study, a piperidone compound demonstrated superior radical scavenging activity compared to its corresponding isomeric alcohol derivatives, suggesting that the carbonyl group (the C=O at position 2) plays a role in the antioxidant mechanism, possibly through electron donation.

Furthermore, the introduction of different functional groups can enhance these properties. For example, piperidine derivatives bearing a fluoro group at the para-position of a phenyl ring showed potent antioxidant activity. researchgate.net The mechanism behind the antioxidant activity of these compounds is generally attributed to their ability to donate a hydrogen atom, effectively neutralizing free radicals.

| Compound Class | Substituents | Assay | Observed Activity | Reference |

|---|---|---|---|---|

| Diaryl Piperidinones | Methyl and Methoxy | DPPH, Superoxide, Hydroxyl Radical Scavenging | Good antioxidant activity | scispace.com |

| Piperidinone | Unsubstituted core | DPPH Assay | Excellent radical scavenging activity, superior to its alcohol analogs | |

| Alkyl Piperidines | Para-fluoro phenyl group | - | Potent antioxidant activity | researchgate.net |

| Diarylidene-N-methyl-4-piperidones | Various electron-donating or -withdrawing groups | DPPH Assay | Demonstrated radical scavenging ability | nih.gov |

Antituberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. researchgate.net This has intensified the search for new therapeutic agents with novel mechanisms of action. The piperidine scaffold is being explored for the development of new antitubercular drugs. nih.gov

Research into piperidine derivatives has identified several compounds with potent activity against Mtb. For example, a structure-activity relationship (SAR) study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in the Mtb electron transport chain, led to the identification of two novel inhibitors with significant activity against both the enzyme and the whole Mtb organism. nih.gov

Similarly, studies on dihydroquinazolinone derivatives, which can be considered related heterocyclic systems, have shown promising antitubercular activities against the H37Rv strain and MDR strains of Mtb. nih.gov In one such study, analogs with di-substituted aryl moieties containing electron-withdrawing halogens exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against the H37Rv strain. nih.gov

Furthermore, synthetic aurone (B1235358) analogs, another class of heterocyclic compounds, have been screened for anti-TB activity. Several aurones were found to inhibit the growth of Mtb with MIC values as low as 6.25 µM. nih.gov These studies often use the Microplate Alamar Blue Assay (MABA) to determine the MIC of compounds against Mtb strains. elsevierpure.commdpi.com The findings from these related scaffolds suggest that the core structure of this compound could be a valuable starting point for developing new antitubercular agents.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.net For piperidine-based compounds, SAR studies have been crucial in optimizing their therapeutic potential for various applications, including as antitubercular and anticancer agents. researchgate.netnih.gov The biological properties of piperidines are highly dependent on the type and placement of substituents on the heterocyclic ring. nih.gov

For instance, in the development of piperine analogs, modifications to the piperidine ring were found to significantly affect the compound's activity. nih.gov SAR evaluations of pyrimidinedione derivatives revealed that specific substitutions at the N-1 and C-6 positions of the core ring had the greatest contribution to antiviral activity.

In the context of antitubercular agents, SAR studies on piperidine derivatives targeting the MenA enzyme of M. tuberculosis have identified key molecular regions for modification to enhance potency. nih.gov Similarly, for isoniazid (B1672263) derivatives, extensive modifications on the phenyl ring of sulfonate esters showed that changes in substituent type, position, and size could be well-tolerated while maintaining antitubercular activity. mdpi.com These studies underscore the importance of systematic structural modifications to discover and optimize novel therapeutic agents based on the piperidinone scaffold.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. mdpi.com Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. mdpi.comacs.org This can lead to significant differences in potency, metabolism, and distribution. mdpi.com

For compounds with a chiral center, such as this compound, the specific configuration is critical. The "S" designation refers to the specific spatial orientation of the hydroxyl group at the C3 position. This precise arrangement is crucial for how the molecule fits into the binding site of its biological target.

Research on various chiral compounds has consistently demonstrated the importance of stereochemistry. For example, in a study of nature-inspired 3-Br-acivicin isomers, only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding was responsible for the enhanced biological effect. mdpi.com Similarly, studies on piperidin-4-one derivatives have been conducted to understand the effect of stereochemistry on their antibacterial and antifungal activities. nih.gov In the development of analogs of the drug donepezil, the stereochemistry of substituents on the piperidine ring was found to play an important role in the binding behavior within the active pocket of its target enzyme, acetylcholinesterase. acs.org These examples highlight that the specific (S)-configuration of 3-hydroxypiperidin-2-one (B90772) is likely a key determinant of its biological function and potency.

The type, position, and electronic properties of substituents on a core scaffold like piperidin-2-one are critical determinants of pharmacological activity. nih.gov Modifying a lead compound by adding or changing functional groups can profoundly impact its potency, selectivity, and pharmacokinetic properties.

Research on various piperidine and piperidinone derivatives illustrates this principle:

Antitubercular Activity : In a series of isoniazid-sulfonate ester hybrids, various substituents on a terminal phenyl ring were evaluated. It was found that methyl, t-butyl, and methoxy groups at the para position were the most favorable for inhibiting an isoniazid-resistant Mtb strain. mdpi.com This indicates that both electronic and steric factors of the substituent play a role. For dihydroquinazolinone derivatives, the presence of electron-withdrawing groups, specifically halogens on an aryl substituent, resulted in the most potent antitubercular activity. nih.gov

PPARγ Agonism : In the development of piperine derivatives as potential PPARγ agonists, converting the piperidine ring into various piperoyl-amino conjugates led to compounds with significantly better biological activity than the parent piperine molecule. dovepress.com

General Principle : The biological properties of piperidines are highly dependent on the substituents attached to the ring. nih.gov This allows for fine-tuning of a molecule's activity by systematically altering its substitution pattern.

These findings collectively demonstrate that strategic modification of the this compound structure, such as by adding substituents to the nitrogen atom or available carbon positions, could be a powerful approach to enhance its desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug design to predict the biological activity of chemical compounds based on their physicochemical properties and molecular structures. amazonaws.com QSAR models establish a mathematical relationship between a set of molecular descriptors (e.g., steric, electronic, topological properties) and the observed biological activity, such as antitubercular potency. amazonaws.comjuniperpublishers.com This approach helps in understanding the structural requirements for activity and in designing new, more potent compounds before their synthesis, thereby saving time and resources. amazonaws.com

In the field of antituberculosis research, QSAR has been applied to various classes of compounds to guide lead optimization.

Piperine Analogs : A QSAR study was performed on a series of 23 piperine analogs with known activity against Mycobacterium tuberculosis. The best QSAR model developed showed a high correlation (r² = 0.8760) between the structural descriptors and antitubercular activity. The model indicated that van der Waals volume, Sanderson electronegativity, and polarizability were key factors influencing the activity. juniperpublishers.com

General Application : QSAR studies are considered invaluable in the search for new anti-TB agents. amazonaws.com They help identify critical molecular descriptors that correlate with potency. For example, properties like lipophilicity (LogP) and electronic characteristics are often found to be significant predictors of antitubercular activity. amazonaws.com

These models provide a framework for predicting the activity of novel derivatives of this compound. By calculating the relevant molecular descriptors for new, unsynthesized analogs, researchers can prioritize the synthesis of compounds with the highest predicted antitubercular activity.

| Parameter Type | Specific Descriptor Example | Significance in Model | Reference |

|---|---|---|---|

| Steric | Van der Waals Volume (R1v) | Influences how the molecule fits into the target's binding site. | juniperpublishers.com |

| Electronic | Sanderson Electronegativity (R8e+) | Relates to the electronic interactions (e.g., hydrogen bonds) between the drug and the target. | juniperpublishers.com |

| Topological/Electronic | Polarizability (HATS7p) | Describes the molecule's ability to have its electron cloud distorted, affecting non-covalent interactions. | juniperpublishers.com |

| Lipophilicity | LogP | Often a significant predictor, relating to the compound's ability to cross cell membranes. | amazonaws.com |

An article focusing on the computational and mechanistic studies of this compound cannot be generated at this time.

Extensive searches for scholarly data specific to "this compound" within the precise framework of the requested outline did not yield relevant information. The required topics, such as specific computational studies on its molecular conformation, Brønsted acid-catalyzed PO-R cleavage, radical pathways in chalcogenylation, the role of superoxide radicals in its reactions, and quantum chemical explorations of its thionation, appear to be outside the scope of publicly available research literature for this particular compound.

The search results provided general information on these chemical principles or detailed studies on other molecules, which falls outside the strict constraints of the request to focus solely on this compound.

Computational and Mechanistic Studies

Theoretical Calculations of Transition States

Detailed theoretical calculations of transition states for the synthesis of (S)-3-hydroxypiperidin-2-one are not extensively documented in publicly available scientific literature. While numerous studies report on the synthesis and computational analysis of piperidine (B6355638) and piperidinone derivatives, specific high-level computational data, including detailed data tables of transition state energies, geometries, and vibrational frequencies for the stereoselective formation of this compound, remain elusive.

General computational approaches, such as Density Functional Theory (DFT), are commonly employed to investigate reaction mechanisms. These studies typically involve locating and characterizing the geometries of reactants, intermediates, transition states, and products on the potential energy surface. The calculated energy barriers associated with the transition states help in understanding the feasibility and selectivity of a particular reaction pathway.